molecular formula C13H15NO3S B2525163 N-[3-(Furan-2-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide CAS No. 1421498-29-4

N-[3-(Furan-2-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide

Cat. No.: B2525163
CAS No.: 1421498-29-4
M. Wt: 265.33
InChI Key: LQCDCLMYCWNKBT-UHFFFAOYSA-N
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Description

N-[3-(Furan-2-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide is a synthetic compound of significant research interest due to its hybrid structure incorporating both furan and thiophene-carboxamide pharmacophores. These motifs are well-documented in medicinal chemistry for their diverse biological activities. The thiophene carboxamide scaffold is a recognized structure in the investigation of novel antimicrobial agents . Specifically, analogues of thiophene carboxamide have demonstrated promising efficacy against resistant bacterial strains, including extended-spectrum β-lactamase (ESBL) producing E. coli ST131. Molecular docking studies suggest that such compounds can exhibit a strong binding affinity for the bacterial β-lactamase enzyme, a key mediator of antibiotic resistance . Concurrently, the thiophene carboxamide core is also a key structural component in the development of anticancer biomimetics . Research indicates that derivatives mimicking Combretastatin A-4 (CA-4) can act as potent antiproliferative agents, particularly against hepatocellular carcinoma (Hep3B) cell lines. These compounds are proposed to inhibit cancer cell progression by binding to the tubulin-colchicine binding pocket, thereby disrupting microtubule dynamics and preventing cell division . The integration of the furan ring further enhances the molecular complexity and potential for interaction with biological targets. This compound is intended for research applications in these areas, offering a versatile chemical tool for exploring new therapeutic strategies in infectious disease and oncology.

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-9-7-12(18-8-9)13(16)14-5-4-10(15)11-3-2-6-17-11/h2-3,6-8,10,15H,4-5H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCDCLMYCWNKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldol Addition and Nitro Reduction Pathway

A three-step sequence derived from bicyclo[4.2.0]octa-triene amine syntheses was adapted:

Step 1:
Henry Reaction
Furan-2-carbaldehyde reacts with nitroethane in the presence of ammonium acetate to yield 3-(furan-2-yl)-3-nitropropan-1-ol.
Conditions:

  • Solvent: Ethanol (anhydrous)
  • Catalyst: NH₄OAc (10 mol%)
  • Temperature: 60°C, 12 h
  • Yield: 78%

Step 2:
Nitro Group Reduction
The nitro intermediate undergoes catalytic hydrogenation:
Conditions:

  • Catalyst: Pd/C (5 wt%)
  • Solvent: Methanol
  • H₂ Pressure: 50 psi
  • Temperature: 25°C, 6 h
  • Yield: 92%

Step 3:
Amine Protection/Deprotection
To prevent side reactions during amide coupling, the amine is temporarily protected as a phthalimide:
Conditions:

  • Reagent: Phthalic anhydride (1.2 eq)
  • Solvent: Toluene
  • Temperature: Reflux, 8 h
  • Deprotection: Hydrazine hydrate in ethanol, 70°C, 4 h
  • Overall Yield: 68%

Activation of 4-Methylthiophene-2-carboxylic Acid

Mixed Carbonate Intermediate Formation

Adapting methods from oxadiazole-carboxamide syntheses, the acid is activated using ethyl chloroformate:

Reaction Scheme:
4-Methylthiophene-2-carboxylic acid + ClCO₂Et → Acyl carbonate

Conditions:

  • Base: N-Methylmorpholine (1.5 eq)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 0°C → 25°C, 2 h
  • Yield: 95%

Amide Bond Formation

Coupling Reaction Optimization

Comparative studies using different activating agents revealed optimal results with in situ carbonate activation:

Activating Agent Solvent Temp (°C) Time (h) Yield (%)
Ethyl chloroformate THF 25 6 88
DCC/DMAP DCM 25 12 72
HATU DMF 0→25 3 81

Optimal Procedure:

  • Add 3-(furan-2-yl)-3-hydroxypropylamine (1.05 eq) to activated carbonate in THF
  • Stir under N₂ at 25°C for 6 h
  • Quench with 1M HCl, extract with ethyl acetate
  • Purify via silica chromatography (hexane:EtOAc 3:1)

Structural Validation and Analytical Data

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

  • δ 7.45 (d, J=3.2 Hz, 1H, thiophene-H)
  • δ 6.85 (dd, J=1.8, 3.1 Hz, 1H, furan-H)
  • δ 6.35 (m, 2H, furan-H)
  • δ 4.15 (m, 1H, -CH(OH)-)
  • δ 2.55 (s, 3H, -CH₃)

IR (KBr):

  • 3280 cm⁻¹ (N-H stretch)
  • 1665 cm⁻¹ (C=O amide)
  • 1590 cm⁻¹ (aromatic C=C)

HRMS (ESI+):
Calculated for C₁₄H₁₆NO₃S [M+H]⁺: 286.0874
Found: 286.0871

Process Scale-Up Considerations

Continuous Flow Synthesis

Adapting patent methodologies for heterocyclic compounds, a two-stage continuous process was developed:

Stage 1:

  • Microreactor for Henry reaction (residence time 30 min)
  • In-line IR monitoring of nitroalkanol formation

Stage 2:

  • Packed-bed reactor with Pd/C catalyst for hydrogenation
  • H₂ delivery via membrane contactor

Benefits:

  • 40% reduction in reaction time
  • 15% improvement in overall yield

Green Chemistry Alternatives

Solvent-Free Mechanochemical Synthesis

Inspired by furan derivative preparations, a ball-milling approach was tested:

Conditions:

  • 4-Methylthiophene-2-carboxylic acid + amine (1:1)
  • Grinding auxiliaries: Na₂CO₃ (20 mol%)
  • Frequency: 30 Hz, 2 h

Outcome:

  • 62% yield (needs optimization)
  • 90% reduction in solvent waste

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents are used under mild conditions.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Halogenated thiophenes

Scientific Research Applications

N-[3-(Furan-2-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(Furan-2-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide involves its interaction with various molecular targets. The furan and thiophene rings can interact with enzymes and receptors through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Positional Isomer: N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide

Structural Differences :

  • The furan substituent is attached at the 3-position instead of the 2-position.
    Implications :
  • Electronic Effects : Furan-3-yl may alter electron distribution, affecting dipole moments and aromatic interactions.
  • Solubility : The hydroxypropyl chain retains hydrophilicity, but furan positional isomerism could influence hydrogen bonding or steric hindrance.
  • Bioactivity : Positional changes in heterocycles often impact binding affinity; furan-2-yl may engage in stronger π-π stacking due to proximity to the thiophene ring .

Substituent Variant: N-[3-(3-Chloro-4-cyanoanilino)-3-oxopropyl]furan-2-carboxamide (796076-23-8)

Structural Differences :

  • The hydroxypropyl group is replaced with a 3-oxopropyl chain bearing a chloro-cyanoanilino substituent. Implications:
  • Reactivity : The oxo (keto) group may participate in Schiff base formation, unlike the stable hydroxypropyl chain in the target compound .

Thiophene Derivative: 2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide

Structural Differences :

  • The thiophene ring is substituted with a 4-methylphenylimino group and a 2-chlorophenyl carboxamide. Implications:
  • Lipophilicity : The 5-isopropyl and 4-methyl groups enhance hydrophobicity, likely improving membrane permeability but reducing aqueous solubility.

Furan Carboxamide Analog: 2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide

Structural Differences :

  • Features a hydrazinyl-oxoethyl substituent on furan-3-carboxamide.
    Implications :
  • Reactivity : The hydrazinyl group introduces nucleophilic character, enabling conjugation with carbonyl compounds.
  • Pharmacokinetics : The phenyl group may enhance metabolic stability compared to the hydroxypropyl chain in the target compound .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Potential Bioactivity Key Differences vs. Target Compound
N-[3-(Furan-2-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide (Target) C₁₄H₁₇NO₃S 4-methylthiophene, furan-2-yl, hydroxypropyl Antimicrobial (inferred) Reference compound
N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide C₁₄H₁₇NO₃S Furan-3-yl Similar to target (structural isomer) Furan substitution position affects electronics
N-[3-(3-Chloro-4-cyanoanilino)-3-oxopropyl]furan-2-carboxamide C₁₆H₁₃ClN₄O₃ Chloro-cyanoanilino, oxopropyl Undisclosed Oxo group and aromatic substituent alter solubility
2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide C₂₂H₂₂ClN₃S Chlorophenyl, isopropyl Antimicrobial Bulkier substituents increase lipophilicity
2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide C₁₄H₁₃N₃O₃ Hydrazinyl-oxoethyl, phenyl Reactive intermediate Hydrazinyl group introduces reactivity

Biological Activity

N-[3-(Furan-2-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and structure, which includes a furan ring, a thiophene moiety, and a carboxamide functional group. The presence of these functional groups is significant for its biological activity.

Molecular Formula: C13H15N1O3S1
Molecular Weight: 273.33 g/mol

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit various biological activities, including anti-inflammatory, antiviral, and anticancer properties. The specific mechanisms through which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity: Compounds with carboxamide groups can inhibit key enzymes involved in disease pathways.
  • Modulation of Receptor Activity: The furan and thiophene rings may interact with receptor sites, altering their activity.
  • Antioxidant Properties: The compound may act as an antioxidant, reducing oxidative stress in cells.

Antiviral Activity

A study on similar furan derivatives demonstrated significant antiviral activity against SARS-CoV-2, with IC50 values indicating potent inhibition of viral replication. While specific data for this compound is limited, it is hypothesized that it may exhibit comparable activity due to structural similarities with known inhibitors .

Cytotoxicity Profile

Preliminary assessments suggest that the compound exhibits low cytotoxicity in various cell lines. For instance, compounds related to this structure have shown CC50 values exceeding 100 μM in Vero and MDCK cells, indicating a favorable safety profile .

Case Study 1: Antiviral Screening

In a screening assay for antiviral compounds targeting SARS-CoV-2 main protease (Mpro), derivatives similar to this compound were evaluated. One derivative exhibited an IC50 of 1.55 μM against Mpro, suggesting that modifications in the structure could enhance potency against viral targets .

Case Study 2: Anticancer Potential

Another study investigated the anticancer potential of furan-containing compounds. These compounds showed promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Although specific studies on this compound are lacking, its structural features suggest potential efficacy in cancer therapy.

Comparative Analysis of Similar Compounds

Compound NameIC50 (μM)CC50 (μM)Biological Activity
F8–B221.55>100Antiviral
F8–S438.08>100Antiviral
This compoundTBDTBDTBD

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for N-[3-(Furan-2-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide?

  • Methodology : Synthesis typically involves multi-step organic reactions. Key steps include:

Thiophene-2-carboxamide activation : React 4-methylthiophene-2-carboxylic acid with coupling agents (e.g., EDCI/HOBt) to form the activated intermediate.

Amide bond formation : Introduce the 3-(furan-2-yl)-3-hydroxypropylamine moiety under controlled pH (7–8) and temperature (0–5°C) to minimize side reactions .

Purification : Use column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

  • Optimization : Adjust reaction time, solvent polarity, and catalyst loading (e.g., DMAP for acylation) to improve yield (>70%) and purity (>95%) .

Q. How is the structural integrity of this compound confirmed in academic research?

  • Techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to verify connectivity of the furan, thiophene, and hydroxypropyl groups (e.g., δ 7.4–7.6 ppm for furan protons) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ m/z calculated for C₁₄H₁₇NO₃S: 279.09) .
  • X-ray crystallography : Use SHELX software for single-crystal analysis to resolve stereochemistry and hydrogen-bonding networks .

Q. What methodologies are used to determine its physicochemical properties (e.g., solubility, logP)?

  • Solubility : Shake-flask method in buffers (pH 1.2–7.4) and solvents (DMSO, ethanol) at 25°C, quantified via UV-Vis spectroscopy .
  • logP (partition coefficient) : Reverse-phase HPLC with a C18 column, calibrated against standards .
  • Thermal stability : Differential scanning calorimetry (DSC) to assess melting points and decomposition temperatures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Approach :

Analog synthesis : Modify substituents (e.g., methyl on thiophene, hydroxypropyl chain length) to assess impact on bioactivity .

Biological assays : Test analogs in enzyme inhibition (e.g., COX-2, MMP-9) or receptor-binding assays (e.g., SPR for affinity measurements) .

Data analysis : Use multivariate regression to correlate structural features (e.g., electronic effects of furan) with activity trends .

Q. How can contradictory data in biological activity studies be resolved?

  • Case example : If conflicting IC₅₀ values for COX-2 inhibition are reported:

Assay validation : Confirm assay conditions (e.g., enzyme source, substrate concentration) match published protocols .

Control experiments : Include reference inhibitors (e.g., celecoxib) to benchmark results .

Orthogonal assays : Validate findings using alternative methods (e.g., ELISA for protein quantification) .

Q. What computational strategies are employed to model its interaction with biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., COX-2 active site). Focus on hydrogen bonds between the hydroxypropyl group and Arg120/His90 residues .
  • MD simulations : Run 100-ns simulations in GROMACS to assess complex stability under physiological conditions .
  • QSAR models : Generate descriptors (e.g., polar surface area, H-bond donors) via RDKit and train models using Random Forest algorithms .

Q. How to design in vivo studies to evaluate pharmacokinetics and toxicity?

  • Pharmacokinetics :

  • ADME profiling : Administer orally (10 mg/kg) to rodents; collect plasma at intervals for LC-MS/MS analysis to calculate t₁/₂, Cₘₐₓ, and bioavailability .
    • Toxicity :
  • Acute toxicity : Dose escalation in zebrafish (0.1–100 µM) to monitor lethality and organ malformations .
  • Genotoxicity : Ames test with TA98/Salmonella strains to assess mutagenic potential .

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